S-ethyl 12-hydroxydodecanethioate
Description
S-ethyl 12-hydroxydodecanethioate is a thioester derivative of dodecanoic acid, characterized by an S-ethyl group and a hydroxyl moiety at the 12th position of its C12 alkyl chain. Its molecular formula is C14H28O2S, with a molecular weight of 276.44 g/mol. The compound’s unique structure confers distinct physicochemical properties, including moderate lipophilicity (due to the thioester group) and polarity (from the hydroxyl group).
Properties
Molecular Formula |
C14H28O2S |
|---|---|
Molecular Weight |
260.44g/mol |
IUPAC Name |
S-ethyl 12-hydroxydodecanethioate |
InChI |
InChI=1S/C14H28O2S/c1-2-17-14(16)12-10-8-6-4-3-5-7-9-11-13-15/h15H,2-13H2,1H3 |
InChI Key |
HLIGAHGIIJHVTN-UHFFFAOYSA-N |
SMILES |
CCSC(=O)CCCCCCCCCCCO |
Canonical SMILES |
CCSC(=O)CCCCCCCCCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features
Key Observations :
- Thioester vs. Ester: The thioester group in this compound is less polar and more hydrolytically stable than oxygen esters (e.g., methyl 12-hydroxydodecanoate) but more reactive in nucleophilic substitutions due to sulfur’s lower electronegativity .
- Hydroxyl Position: The 12-hydroxyl group enhances water solubility compared to non-hydroxylated analogs (e.g., EPTC) but less than carboxylic acids like 10-undecenoic acid, which ionizes in aqueous media .
- Chain Length : Longer chains (e.g., C18 in methyl 12-hydroxystearate) increase melting points and reduce solubility in polar solvents, whereas the C12 chain in the target compound balances lipophilicity and fluidity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- Solubility: The hydroxyl group in this compound improves solubility in polar aprotic solvents (e.g., DMSO) compared to purely aliphatic thioesters like EPTC. However, it remains less water-soluble than 10-undecenoic acid due to the absence of an ionizable group .
- Lipophilicity: The predicted LogP (3.8) for the target compound is higher than methyl 12-hydroxydodecanoate (LogP 2.9), reflecting the thioester’s contribution to hydrophobicity .
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